
Bromochlorodifluorometano
Descripción general
Descripción
Bromochlorodifluoromethane, also known as Halon 1211, is a halocarbon-based fire extinguishing agent used in many industries. It is a colorless, non-toxic gas that is highly effective in extinguishing fires. Halon 1211 has been used for decades in fire suppression systems for both residential and commercial applications. It is also used in industrial applications such as aircraft and military vehicles, and in some medical applications. Halon 1211 has become increasingly popular due to its effectiveness, low toxicity, and environmental friendliness.
Aplicaciones Científicas De Investigación
Tecnología de detección de gases
El BCF se ha estudiado por su posible aplicación en la tecnología de detección de gases. Las investigaciones indican que el BCF puede detectarse mediante la adsorción en la superficie de nanotubos de carburo de silicio (SiCNTs), incluidas las estructuras dopadas con germanio {svg_1}. Esta propiedad es particularmente útil en el diseño de nanosensores para detectar gas BCF, lo que podría tener implicaciones para la vigilancia ambiental y la seguridad.
Sistemas de extinción de incendios
Históricamente, el BCF, también conocido como Halón 1211 o Freón 12B1, se ha utilizado ampliamente como agente extintor de incendios {svg_2}. Es especialmente eficaz para sofocar incendios alrededor de equipos o artículos costosos que podrían dañarse por residuos de otros tipos de extintores. Su baja toxicidad y eficacia en varios tipos de incendios lo convierten en una opción preferida en extintores portátiles y con ruedas, particularmente en aplicaciones de aviación y motores marinos.
Estudios de impacto ambiental
El impacto del BCF en la capa de ozono ha sido objeto de estudios ambientales debido a su clasificación como haloalcano {svg_3}. La investigación sobre alternativas que mitiguen las preocupaciones ambientales y mantengan una capacidad eficaz de extinción de incendios es un campo de estudio en curso, lo que refleja la importancia del compuesto en la ciencia ambiental.
Ciencia de los materiales
La interacción del BCF con diversos materiales, como los SiCNTs, proporciona información valiosa sobre las propiedades de adsorción del compuesto y sus efectos en las propiedades electrónicas de los materiales {svg_4}. Esta investigación es crucial para el desarrollo de nuevos materiales con mayor sensibilidad y selectividad para la detección de gases y otras aplicaciones.
Mecanismo De Acción
Target of Action
Bromochlorodifluoromethane (BCF), also known as Halon 1211 and Freon 12B1, is a haloalkane primarily used for fire suppression . Its primary targets are fires, particularly those involving expensive equipment or items that could be damaged by the residue from other types of extinguishers .
Mode of Action
BCF is stored as a liquid under pressure and vaporizes when discharged . It suppresses fires by interrupting the chemical reaction of a fire, which requires heat, fuel, and an oxidizing agent. BCF, being a halon, inhibits the chain reaction of the fire, preventing the fire from sustaining itself .
Biochemical Pathways
It’s worth noting that bcf has been studied for its interactions with various materials at the molecular level . For instance, it has been found to adsorb onto the surface of certain nanostructures, which could potentially be leveraged for designing nanosensors .
Pharmacokinetics
It’s known that bcf is a gas at room temperature and can be inhaled, although this is usually in the context of occupational exposure .
Result of Action
The primary result of BCF’s action is the suppression of fires. It effectively extinguishes fires by disrupting the chemical reactions involved in combustion . On a molecular level, BCF can interact with certain nanostructures, altering their electronic properties .
Action Environment
The efficacy and stability of BCF can be influenced by environmental factors such as temperature and pressure. For instance, BCF is stored as a liquid under pressure and vaporizes when discharged, which is a process influenced by the ambient temperature and pressure . Furthermore, the effectiveness of BCF as a fire suppressant can be affected by the nature of the fire itself, including the type of fuel and the intensity of the fire .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bromochlorodifluoromethane plays a role in biochemical reactions primarily as an inhibitor. It interacts with various enzymes and proteins, disrupting their normal function. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . This inhibition can lead to the accumulation of toxic substances and interfere with normal metabolic processes.
Cellular Effects
Bromochlorodifluoromethane affects various types of cells and cellular processes. It has been reported to cause reactive airways dysfunction syndrome, a form of occupational asthma, in individuals exposed to it . This compound can disrupt cell signaling pathways, leading to inflammation and other adverse effects. Additionally, it can alter gene expression and cellular metabolism, further contributing to its toxic effects .
Molecular Mechanism
At the molecular level, bromochlorodifluoromethane exerts its effects through several mechanisms. It binds to and inhibits the activity of cytochrome P450 enzymes, preventing the metabolism of various substances . This inhibition can lead to the accumulation of unmetabolized compounds, which can be toxic. Additionally, bromochlorodifluoromethane can interfere with the normal function of other biomolecules, further contributing to its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bromochlorodifluoromethane can change over time. It is relatively stable under normal conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to bromochlorodifluoromethane has been shown to cause persistent respiratory symptoms and other adverse effects in individuals . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of bromochlorodifluoromethane vary with different dosages in animal models. At low doses, it may cause mild respiratory symptoms, while at higher doses, it can lead to severe respiratory distress and even death . Threshold effects have been observed, with significant toxicity occurring at concentrations above a certain level. High doses of bromochlorodifluoromethane can also cause central nervous system depression and other adverse effects .
Metabolic Pathways
Bromochlorodifluoromethane is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further processed by other enzymes, leading to the formation of reactive intermediates that can cause cellular damage. The inhibition of cytochrome P450 enzymes by bromochlorodifluoromethane can also affect the metabolism of other substances, leading to altered metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, bromochlorodifluoromethane is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in lipid-rich tissues due to its lipophilic nature . Transporters and binding proteins may also play a role in its distribution, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
Bromochlorodifluoromethane is primarily localized in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization can affect its activity and function, as it can interact with various biomolecules within these compartments. Post-translational modifications and targeting signals may also influence its localization, directing it to specific organelles and affecting its overall impact on cellular function .
Propiedades
IUPAC Name |
bromo-chloro-difluoromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrClF2/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUFEQDCXZEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrClF2 | |
| Record name | CHLORODIFLUOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027147 | |
| Record name | Methane, bromochlorodifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
CHLORODIFLUOROBROMOMETHANE is a colorless, nonflammable gas. It is mildly toxic by inhalation. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. It is used as a refrigerant gas., Liquefied compressed gas; [ICSC] Colorless liquefied gas; [MSDSonline], LIQUEFIED COMPRESSED GAS WITH CHARACTERISTIC ODOUR. | |
| Record name | CHLORODIFLUOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochlorodifluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4002 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-3.7 °C, -4 °C | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.850 g/cu m ... (liquid density) | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Relative vapor density (air = 1): 5.7 | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
2.07X10+3 mm Hg @ 25 °C | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cardiac arrhythmia, possibly aggravated by elevated levels of catecholamines due to stress ... is suggested as the cause of these adverse responses, which may lead to death. /Fluorocarbons/ | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS RN |
353-59-3 | |
| Record name | CHLORODIFLUOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochlorodifluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochlorodifluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, bromochlorodifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bromochlorodifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromochlorodifluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91I5X8AJXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-159.5 °C, -160.5 °C | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
Q1: What was the primary use of Bromochlorodifluoromethane before its production was phased out?
A1: Bromochlorodifluoromethane (Halon 1211) was a widely used fire extinguishing agent, particularly effective against burning liquids or electrical fires. [, , , ]
Q2: Why was the production of Bromochlorodifluoromethane halted?
A2: The production of Halon 1211, along with Halon 1301 (bromotrifluoromethane), was halted in industrialized nations starting January 1, 1994, due to their contribution to the destruction of stratospheric ozone as outlined by the Montreal Protocol. [, ]
Q3: What are the primary toxicological effects of Bromochlorodifluoromethane?
A3: The most significant toxicological effects of Halon 1211 are observed in the central nervous and cardiovascular systems. Neurological effects include altered perception, reduced reaction time, and impaired concentration. Cardiovascular effects involve changes in heart rate, rhythm, and blood pressure. []
Q4: Are there any documented cases of fatal Halon 1211 exposure?
A5: Yes, several cases of sudden death, particularly among adolescents, have been linked to the deliberate inhalation of Halon 1211 from fire extinguishers for euphoric effects. [, , ] A case of accidental fatal exposure in soldiers working within a battle tank also highlights the risks associated with using this agent in confined spaces. []
Q5: What health effects were observed in a community exposed to a fire extinguisher gas leak containing Halon 1211?
A6: Residents exposed to a mixed fire extinguisher gas leak containing Halon 1211 experienced a decrease in red blood cell count and hemoglobin levels. The study suggests a possible link between these hematologic effects and the pyrolytic products of Halon 1211, potentially including phosgene. []
Q6: Was there an attempt to create a system to recover and reuse Halon 1211?
A7: Yes, a prototype recovery/recharge system for Halon 1211 was developed to minimize its release into the atmosphere during maintenance of fire extinguishers. This system aimed to transfer the agent between containers without venting and to assess the quality of the Halon while removing contaminants. []
Q7: What is the molecular formula and weight of Bromochlorodifluoromethane?
A8: The molecular formula of Bromochlorodifluoromethane is CBrClF2. Its molecular weight is 165.36 g/mol. [, , , , , , ]
Q8: Has the molecular structure of Bromochlorodifluoromethane been studied using spectroscopic techniques?
A9: Yes, the microwave spectrum of Bromochlorodifluoromethane has been investigated to determine its molecular structure. [, ]
Q9: Have there been any computational studies on the interaction of Bromochlorodifluoromethane with nanomaterials?
A10: Yes, density functional theory (DFT) studies have explored the adsorption behavior of Bromochlorodifluoromethane on pristine and doped boron nitride nanosheets and nanotubes. These studies provided insights into the interaction mechanisms and electronic properties of the systems. [, ]
Q10: What is the environmental impact of Bromochlorodifluoromethane?
A11: Bromochlorodifluoromethane is a known ozone-depleting substance (ODS). Its release into the atmosphere contributes to the depletion of the ozone layer, which protects life on Earth from harmful ultraviolet radiation. [, , ]
Q11: What are some of the alternatives being explored as replacements for Halon 1211 in fire suppression applications?
A12: Several alternatives to Halon 1211 have been developed and are commercially available. These include hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), inert gases, and perfluorinated ketones. Each of these alternatives comes with its own set of advantages and disadvantages regarding fire suppression efficiency, toxicity, environmental impact, and cost. [, ]
Q12: What are the limitations of using inert gases as Halon replacements?
A13: Inert gas fire extinguishing agents rely on oxygen dilution to suppress fires, which can pose risks to individuals present in the protected area. []
Q13: What is the role of the "Halon Bank" in managing existing Bromochlorodifluoromethane stockpiles?
A14: Initiatives like the Australian "Halon Bank" play a crucial role in collecting and managing existing stockpiles of Halon 1211, preventing their release into the atmosphere. Research efforts, such as the collaboration between CSIRO and Siddons Ramset Limited Plasma (SRLP), focus on developing and implementing safe and environmentally friendly methods for destroying collected halon. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




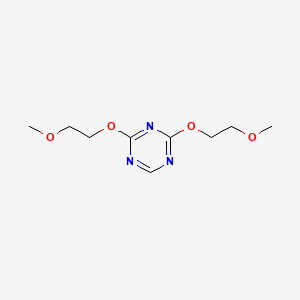

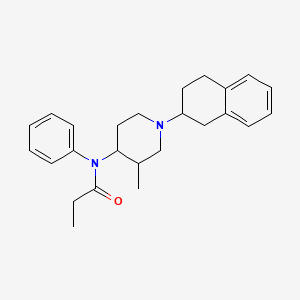



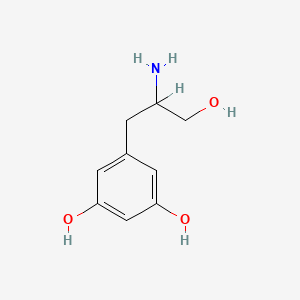
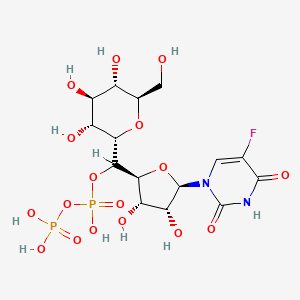
![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
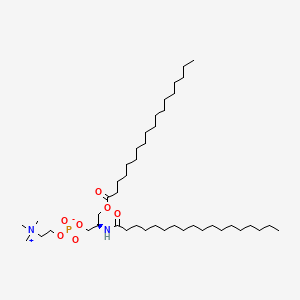


![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)